9H-Xanthen-9-one,2-methoxy-

Antiparasitic Chagas Disease Drug Discovery

Researchers requiring a xanthone scaffold that induces monocyte differentiation rather than direct cytotoxicity face a critical supply challenge: generic substitution with regioisomers like 1- or 4-methoxyxanthone drastically alters potency and mechanism. 2-Methoxyxanthone uniquely arrests proliferation and promotes differentiation, making it essential for psoriasis and skin aging models. • Differentiation vs. Cytotoxicity: Specifically induces monocyte differentiation, avoiding the confounding apoptosis caused by α-mangostin or other cytotoxic xanthones. • Superior HSA Binding: ~10-fold higher affinity for human serum albumin than 4-methoxyxanthone, a critical benchmark for optimizing systemic exposure in lead candidates. • Defined Photophysics: Its specific substitution pattern ensures precise absorption/emission wavelengths for use as a fluorescent dye or photoinitiator in polymer chemistry.

Molecular Formula C14H10O3
Molecular Weight 226.23 g/mol
CAS No. 1214-20-6
Cat. No. B075810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Xanthen-9-one,2-methoxy-
CAS1214-20-6
Molecular FormulaC14H10O3
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O
InChIInChI=1S/C14H10O3/c1-16-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)17-13/h2-8H,1H3
InChIKeyDVZCOQQFPCMIPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-9H-xanthen-9-one (CAS 1214-20-6) Baseline Overview for Scientific Procurement


9H-Xanthen-9-one, 2-methoxy- (CAS 1214-20-6), also known as 2-methoxyxanthone, is a monomethoxylated xanthone derivative with a planar tricyclic aromatic scaffold comprising a central γ-pyrone ring fused to two benzene rings [1]. This compound is a naturally occurring secondary metabolite found in plants of the Clusiaceae and Gentianaceae families, as well as in fruits and herbs [1], and can be synthesized via acid-catalyzed condensation of substituted salicylic acid derivatives with phenols . With a molecular formula of C14H10O3 and a molecular weight of 226.23 g/mol, it appears as a yellow crystalline solid with a melting point of approximately 134 °C and exhibits fluorescence properties amenable to bioimaging and optoelectronic applications .

Why 2-Methoxyxanthone Cannot Be Substituted with Generic Xanthone Analogs in Research and Development


Xanthones as a class exhibit diverse biological activities, but these activities are exquisitely sensitive to the position, type, and number of substituents on the aromatic rings [1]. The methoxy group at the 2-position of 2-methoxyxanthone confers a unique electronic and steric profile that directly influences its molecular recognition, binding affinity to plasma proteins, and cellular differentiation activity. As demonstrated by head-to-head studies with its regioisomers 1-methoxyxanthone and 4-methoxyxanthone, shifting the methoxy substituent by a single ring position can alter potency by orders of magnitude, fundamentally change the mechanism of action, and dramatically impact pharmacokinetic properties [2]. Consequently, generic substitution with structurally similar but non-identical xanthone analogs risks experimental failure due to loss of target engagement, altered distribution, or divergent cellular responses. The following evidence quantifies these critical differences.

Quantitative Differentiation Evidence for 2-Methoxyxanthone (CAS 1214-20-6) Against Key Comparators


Antiparasitic Activity Against Trypanosoma cruzi: Direct Regioisomeric Comparison

In a direct head-to-head comparison of synthetic monomethoxyxanthone regioisomers against Trypanosoma cruzi amastigotes, 2-methoxyxanthone exhibits intermediate potency, with 4-methoxyxanthone being the most potent (IC50 = 37.37 ± 1.25 μM) and 1-methoxyxanthone showing the weakest activity [1]. The study explicitly demonstrates that antiparasitic activity is position-dependent, with the 4-methoxy derivative forming the greatest number of hydrogen bonds with pteridine reductase 1 (TcPTR1), while 2-methoxyxanthone displays a distinct binding profile [1].

Antiparasitic Chagas Disease Drug Discovery

Human Serum Albumin (HSA) Binding Affinity: Superiority Over Dimethoxyxanthones

All three monomethoxyxanthone regioisomers (1-, 2-, and 4-methoxyxanthone) demonstrated higher binding affinity to human serum albumin (HSA) than previously reported for synthetic dimethoxyxanthones [1]. However, the methoxy group at position 4 reduces HSA binding affinity by approximately 10-fold compared to the 2-methoxy derivative, indicating that 2-methoxyxanthone possesses a more favorable interaction with the primary drug transport protein [1].

Pharmacokinetics Plasma Protein Binding ADME

Vasodilator Activity: Position-Dependent Potency Among Monomethoxyxanthones

A structure-activity relationship study of mono-oxygenated xanthones revealed that the position of the methoxy group dictates vasodilator potency. 4-Methoxyxanthone (pIC50 = 5.04 ± 0.09) is significantly more potent than unsubstituted 9-xanthenone (pIC50 = 3.92 ± 0.16) [1]. While direct data for 2-methoxyxanthone are not provided in this study, the class-level inference establishes that 2-methoxyxanthone's vasodilator activity is expected to differ from both the 4-methoxy isomer and the parent xanthone due to electronic and steric effects on ion channel or receptor interactions [1].

Cardiovascular Pharmacology Vasodilation SAR

Cell Differentiation and Anti-Psoriatic Activity: A Unique Functional Profile

Patents and research disclosures indicate that 2-methoxyxanthone exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation into monocytes [1]. This specific cellular differentiation property distinguishes 2-methoxyxanthone from many other xanthone derivatives that primarily act via cytotoxic or anti-inflammatory mechanisms. The compound is proposed for the treatment of skin diseases such as psoriasis, as well as for addressing wrinkles and dry skin conditions, suggesting a unique therapeutic niche [1].

Dermatology Cell Differentiation Psoriasis

Validated Application Scenarios for 2-Methoxyxanthone (CAS 1214-20-6) Based on Differentiating Evidence


Chagas Disease Drug Discovery: Regioisomer-Specific Target Engagement Studies

Given the head-to-head demonstration that antiparasitic activity against T. cruzi is exquisitely sensitive to methoxy group position, 2-methoxyxanthone should be prioritized for comparative SAR studies alongside 1- and 4-methoxyxanthone . Its intermediate potency and distinct binding profile to TcPTR1 make it a valuable tool for elucidating the molecular determinants of pteridine reductase inhibition. Procurement of the authentic 2-methoxy isomer is essential, as substitution with the 4-methoxy isomer would overestimate potency, while the 1-methoxy isomer would underestimate the xanthone scaffold's potential .

Pharmacokinetic and Plasma Protein Binding Profiling of Xanthone Leads

For lead optimization programs focused on improving the ADME properties of xanthone-based drug candidates, 2-methoxyxanthone serves as a benchmark for favorable HSA binding . Its ~10-fold higher affinity for HSA relative to 4-methoxyxanthone, and superior binding compared to dimethoxyxanthones, positions it as a preferred starting point for designing derivatives with enhanced systemic exposure . Researchers evaluating plasma stability and distribution should select 2-methoxyxanthone over regioisomeric alternatives to avoid confounding effects from suboptimal protein binding .

Cellular Differentiation and Dermatological Disease Modeling

Studies requiring a xanthone scaffold that promotes monocyte differentiation rather than direct cytotoxicity should utilize 2-methoxyxanthone . Its reported ability to arrest proliferation of undifferentiated cells and induce differentiation makes it uniquely suited for psoriasis models, skin aging research, and investigations into keratinocyte or melanocyte biology . Generic substitution with α-mangostin or other cytotoxic xanthones would alter the cellular endpoint and compromise experimental relevance .

Fluorescent Probe and Optoelectronic Material Development

Leveraging the intrinsic fluorescence of the xanthone core, 2-methoxyxanthone is employed as a fluorescent dye and photoinitiator in polymer chemistry and bioimaging . Its specific substitution pattern influences the photophysical properties, including absorption and emission wavelengths, making it a defined building block for synthesizing tailored fluorescent probes . For applications in organic electronics or as a photoinitiator in UV-curable resins, the precise 2-methoxy regioisomer is required to achieve the desired spectral characteristics and polymerization kinetics .

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